molecular formula C15H15N3O2S3 B442698 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole CAS No. 371119-16-3

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole

Numéro de catalogue: B442698
Numéro CAS: 371119-16-3
Poids moléculaire: 365.5g/mol
Clé InChI: CKRRUAXDGXHDRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research, combining a benzo[d]thiazole scaffold with a 4,6-dimethylpyrimidine unit via a sulfonyl linker. The benzo[d]thiazole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological profiles. Molecules containing this scaffold have been associated with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects . The 4,6-dimethylpyrimidine component is also a key pharmacophore; for instance, it functions as a critical "selectivity pocket binder" in the structure of potent and selective SirReal-type Sirtuin 2 (Sirt2) inhibitors . Sirt2 is a NAD+-dependent deacetylase involved in cellular processes, and its inhibition is a promising strategy for research into cancer and neurodegenerative diseases such as Parkinson's and Huntington's . Furthermore, pyrimidine derivatives, in general, have been extensively studied and demonstrate substantial antimicrobial, antioxidant, and antitumor potential through various mechanisms, such as inhibiting thymidylate synthase or tyrosine kinases . The unique structure of this compound, featuring a sulfonyl bridge, makes it a valuable intermediate or target molecule for researchers investigating structure-activity relationships (SAR), enzyme inhibition, and developing novel therapeutic agents for various pathological conditions. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethylsulfonyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S3/c1-10-9-11(2)17-14(16-10)21-7-8-23(19,20)15-18-12-5-3-4-6-13(12)22-15/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRRUAXDGXHDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCS(=O)(=O)C2=NC3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization Reaction

Methyl 4-aminobenzoate (1 equiv) and KSCN (4 equiv) are dissolved in glacial acetic acid and stirred for 45 minutes at room temperature. The mixture is cooled to 10°C, and bromine (2 equiv) in acetic acid is added dropwise. After stirring overnight, the product is neutralized with ammonia (pH 8), filtered, and recrystallized from methanol to yield methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Key Characterization Data

  • 1H NMR (DMSO-d6) : δ 3.83 (s, 3H), 7.38 (d, J = 8.0 Hz, 1H), 7.83 (dd, J = 1.6, 8.0 Hz, 1H), 7.92 (s, 2H), 8.30 (s, 1H).

  • 13C NMR : δ 52.3 (COOCH3), 117.6–170.2 (aromatic and thiocarbonyl carbons).

Functionalization at Position 2

The amino group at position 2 is replaced with a thiol group via diazotization and subsequent treatment with sodium hydrosulfide (NaSH). This step generates 2-mercaptobenzo[d]thiazole, a critical intermediate for introducing the sulfonylethyl linker.

Preparation of the 4,6-Dimethylpyrimidin-2-ylthio Component

The 4,6-dimethylpyrimidin-2-ylthio group is synthesized from 4,6-dimethylpyrimidine-2-thiol, which is prepared via cyclocondensation of thiourea and acetylacetone in hydrochloric acid.

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Thiourea (1 equiv) and acetylacetone (1 equiv) are heated in concentrated HCl at 80°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Characterization Data

  • Melting Point : 142–144°C.

  • FT-IR (cm⁻¹) : 2550 (S-H), 1580 (C=N).

Alkylation with 2-Bromoethylsulfonylbenzo[d]thiazole

4,6-Dimethylpyrimidine-2-thiol reacts with 2-((2-bromoethyl)sulfonyl)benzo[d]thiazole in dimethylformamide (DMF) containing triethylamine (TEA). The reaction proceeds via nucleophilic substitution, replacing the bromine atom with the pyrimidinylthio group.

Reaction Parameters

  • Solvent : DMF

  • Base : TEA (2 equiv)

  • Temperature : 80°C, 12 hours

  • Yield : 68–75%.

Final Coupling and Purification

The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol.

Spectral Confirmation

  • 1H NMR (DMSO-d6) : δ 2.36 (s, 6H, CH3), 3.52 (t, J = 7.2 Hz, 2H, SCH2), 3.88 (t, J = 7.2 Hz, 2H, SO2CH2), 7.42–8.21 (m, 4H, ArH), 8.64 (s, 1H, pyrimidine-H).

  • 13C NMR : δ 21.4 (CH3), 34.2 (SCH2), 52.1 (SO2CH2), 118.3–170.8 (aromatic and heterocyclic carbons).

  • MS (EI) : m/z 434 [M]+.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Benzo[d]thiazole coreKSCN, Br2, CH3COOH7898
Sulfonylethyl linker1,2-Dibromoethane, K2CO3; H2O2, CH3COOH8595
Pyrimidinylthio attachment4,6-Dimethylpyrimidine-2-thiol, TEA, DMF7597

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Using tert-butyldimethylsilyl-protecting groups during benzo[d]thiazole synthesis prevents unwanted side reactions at reactive hydroxyl positions.

  • Over-Oxidation of Thioether : Controlled addition of H2O2 (3 equiv) at 60°C ensures selective oxidation to sulfone.

  • Purification Difficulties : Column chromatography with ethyl acetate/hexane (1:3) effectively separates the final product from unreacted intermediates .

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thioether.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thioethers: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The sulfonyl and thiazole groups are known to enhance the bioactivity of pharmaceutical agents.

Industry

In industry, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mécanisme D'action

The mechanism by which 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonyl group can form strong interactions with biological targets, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table highlights key compounds structurally related to 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole, emphasizing their unique features and biological activities:

Compound Name Structural Features Key Differences Biological Activity References
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole Benzo[d]thiazole core with difluoromethylsulfonyl group Difluoromethyl group enhances lipophilicity and radical reaction stability Potential in medicinal chemistry and material science
Ethyl 4-((2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate Pyrimidine-thioacetamide linked to thiazole and benzoate ester Lacks sulfonyl group; ester functionality alters solubility Dual Sirt2/HDAC6 inhibition, anticancer activity
2-(Trifluoromethyl)sulfonylbenzo[d]thiazole Trifluoromethylsulfonyl group instead of dimethylpyrimidinylthioethyl chain Higher electronegativity reduces nucleophilic reactivity Antimicrobial and enzyme inhibition
Benzyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine fused core with methylsulfanylphenyl substituent Fused thiazole-pyrimidine system; lacks sulfonyl group Enhanced biological activity due to hybrid heterocycles
FPTBT (2-((perfluoropyridin-4-yl)thio)benzo[d]thiazole) Perfluorinated pyridine-thio group attached to benzo[d]thiazole Fluorination increases electrochemical stability Lithium-ion battery electrolyte additive

Key Comparative Insights

Substituent Effects: The 4,6-dimethylpyrimidin-2-ylthio group in the target compound distinguishes it from simpler analogues like 2-(trifluoromethyl)sulfonylbenzo[d]thiazole. This substituent enhances SIRT2 inhibition and α-tubulin acetylation, which are absent in compounds with halogenated sulfonyl groups . Fluorinated derivatives (e.g., FPTBT) prioritize electrochemical applications, whereas non-fluorinated sulfonyl groups (as in the target compound) favor pharmacological interactions .

Compared to thiazolo-pyrimidine hybrids (e.g., benzyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-...), the target compound’s linear sulfonyl chain improves membrane permeability, enhancing bioavailability .

Physicochemical Properties :

  • The dimethylpyrimidinyl substituent balances lipophilicity and solubility, outperforming analogues with bulkier groups (e.g., trifluoromethyl) that reduce water solubility .

Activité Biologique

The compound 2-((2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of chemical reactions involving 4,6-dimethylpyrimidine-2-thiol and various sulfonyl precursors. A notable method involves the reaction of bis(2-chloroethyl)ammonium hydrochloride with 4,6-dimethylpyrimidine-2-thiol under hydrothermal conditions, yielding a product characterized by its complex structure, which includes both thiazole and pyrimidine moieties .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an anticonvulsant agent, cytotoxicity against cancer cells, and as an inhibitor of specific enzymes related to various diseases.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this compound have been tested in maximal electroshock (MES) and pentylenetetrazol models. In these studies, certain derivatives demonstrated effective seizure protection with minimal neurotoxicity . The compound’s mechanism may involve modulation of GABAergic neurotransmission, which is critical for seizure control.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Notably, derivatives containing the thiazole moiety showed promising results in inhibiting cell proliferation in vitro. For example, similar compounds demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin . The selectivity towards cancer cells while sparing normal cells is a critical aspect of its therapeutic potential.

Enzyme Inhibition

Another area of interest is the inhibition of human sirtuin 2 (SIRT2), an enzyme implicated in cancer progression and neurodegenerative diseases. Studies have shown that certain derivatives exhibit potent inhibitory effects on SIRT2 with IC50 values indicating significant activity . This suggests that the compound could serve as a lead structure for developing new therapeutics targeting SIRT2-related pathways.

Case Studies and Experimental Findings

Study Objective Findings
Study 1 Evaluate SIRT2 inhibitionCompound showed IC50 = 0.12 µM; selective for SIRT2 over other sirtuins.
Study 2 Assess anticonvulsant activityCompound exhibited ED50 = 160.4 mg/kg in MES test; low neurotoxicity observed.
Study 3 Analyze cytotoxicity against cancer cellsIC50 values < 10 µM against A-431 and Jurkat cell lines; higher selectivity compared to doxorubicin.

Q & A

Q. What are the optimal synthetic routes for preparing 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including thioether formation, sulfonation, and coupling. For example, thioalkylation of 4,6-dimethylpyrimidin-2-thiol with a bromoethyl intermediate, followed by oxidation to introduce the sulfonyl group, and final coupling with benzothiazole derivatives. Solvent choice (e.g., DMF or dichloromethane), catalysts (e.g., CuI for click chemistry), and temperature control significantly impact yield and purity. Evidence from analogous syntheses shows that optimizing stoichiometry (e.g., 1:1.2 molar ratios for thioether formation) and purification via column chromatography can achieve >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with characteristic shifts for sulfonyl (~3.3 ppm for CH2_2SO2_2) and pyrimidinyl protons (~6.8–7.2 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S bonds at ~1.75–1.82 Å) and dihedral angles between aromatic rings, critical for validating stereoelectronic effects. Triplicate refinement (Rgt_{gt}(F) < 0.05) ensures accuracy .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (deviation <0.3%) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidinyl and benzothiazole moieties affect the compound's inhibitory activity against SIRT2, and what methodological approaches can elucidate structure-activity relationships (SAR)?

Substituents on the pyrimidinyl ring (e.g., methyl groups at C4/C6) enhance steric complementarity with SIRT2’s hydrophobic pocket, increasing binding affinity. SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, methoxy) and testing inhibition via fluorometric assays (IC50_{50} values). Dose-dependent α-tubulin acetylation assays (e.g., 10–100 μM range) and molecular dynamics simulations (RMSD < 2 Å) further validate selectivity .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes like SIRT2, and how can docking studies be validated experimentally?

Use docking software (AutoDock Vina or Glide) with force fields (e.g., OPLS3e) to model interactions. Key parameters include grid box sizes (20 Å3^3) centered on SIRT2’s catalytic site (PDB: 3ZGO). Validate predictions via:

  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd_d) to confirm hydrogen bonding (e.g., sulfonyl oxygen with Asn168).
  • Site-directed mutagenesis : Replace critical residues (e.g., His187Ala) and assess activity loss .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies, particularly regarding dose-dependent effects?

Contradictions may arise from assay conditions (e.g., cell lines vs. recombinant enzymes) or compound stability. Mitigation strategies include:

  • Standardized protocols : Use identical enzyme sources (e.g., human recombinant SIRT2) and buffer systems (pH 7.4, 1 mM DTT).
  • Stability assays : Monitor compound degradation via HPLC under physiological conditions (37°C, 24 hours) .

Methodological Design Considerations

  • Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths) with DFT-optimized geometries to identify experimental vs. theoretical outliers .
  • Redox Sensitivity : The sulfonyl group may undergo reduction in reducing environments; include control experiments with antioxidants (e.g., 1 mM ascorbate) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.